molecular formula C8H10ClNO B175651 2-Amino-2-(4-chlorophenyl)ethanol CAS No. 179811-64-4

2-Amino-2-(4-chlorophenyl)ethanol

Cat. No. B175651
M. Wt: 171.62 g/mol
InChI Key: AJASJZNNGLIKBY-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chlorophenyl)ethanol is a chemical compound with the molecular formula C8H10ClNO . It is also known by other names such as Benzeneethanol, beta-amino-4-chloro-, and (S)-b-Amino-4-chloro-benzeneethanol .


Synthesis Analysis

The synthesis of compounds similar to 2-Amino-2-(4-chlorophenyl)ethanol has been reported in the literature. For instance, polymers containing azo and ether groups were synthesized by oxidative polycondensation in an aqueous alkaline medium by NaOCI oxidants . The azo dye monomers that were polymerized were synthesized by diazotization of 2-amino-4-chlorophenyl phenyl ether and coupling reaction with 2,7-dihydroxynaphthalene and 1,3-benzenediol .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-(4-chlorophenyl)ethanol consists of a benzene ring substituted with a chlorine atom and an ethanolamine group . The compound has a molecular weight of 171.62 g/mol .


Physical And Chemical Properties Analysis

2-Amino-2-(4-chlorophenyl)ethanol has a molecular weight of 171.62 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Characterization in Various Compounds

  • A study by Tayade and Waghmare (2016) focused on the isomerization of compounds containing 2-Amino-2-(4-chlorophenyl)ethanol, highlighting its role in synthesizing various chemical structures with potential applications in pharmacy and chemistry (Tayade & Waghmare, 2016).

Biocatalytic Processes

  • Kurbanoğlu et al. (2009) explored the efficient synthesis of (S)-1-(2-chlorophenyl)ethanol, a related compound, using the submerged culture of Alternaria alternata, demonstrating biocatalytic methods for producing pharmaceutical intermediates (Kurbanoğlu et al., 2009).

Analytical Chemistry Applications

  • Lin et al. (1998) developed a high-performance liquid chromatographic method for quantitation of a related compound, showcasing the importance of 2-Amino-2-(4-chlorophenyl)ethanol in analytical chemistry and pharmacokinetics (Lin et al., 1998).

Synthesis of Chiral Intermediates

  • Ni, Zhang, and Sun (2012) investigated the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, demonstrating its importance as a pharmaceutical intermediate in synthesizing adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).

Antimicrobial Applications

  • Sah et al. (2014) synthesized compounds from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, revealing the potential antimicrobial applications of derivatives of 2-Amino-2-(4-chlorophenyl)ethanol (Sah et al., 2014).

Optimization of Production and Scale-Up

  • Eixelsberger et al. (2013) focused on the bioproduction of (S)-1-(2-chlorophenyl)ethanol, key in the synthesis of polo-like kinase 1 inhibitors, demonstrating the importance of optimizing production processes for pharmaceutical intermediates (Eixelsberger et al., 2013).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 2-Amino-2-(4-chlorophenyl)ethanol . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-amino-2-(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJASJZNNGLIKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564731
Record name 2-Amino-2-(4-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-chlorophenyl)ethanol

CAS RN

179811-64-4
Record name 2-Amino-2-(4-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(4-chlorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The tert-butyl 1-(4-chlorophenyl)-2-hydroxyethylcarbamate used in the above reaction was prepared as follows. 2-Amino-2-(4-chlorophenyl)acetic acid (12 g, 64.65 mmol) was stirred in THF (200 mL) and sodium borohydride (5.82 g, 153.87 mmol) was added in portions to the stirred mixture under nitrogen. A solution of iodine (16.41 g, 64.65 mmol) in THF (20 mL) was added dropwise maintaining the temperature below 15° C. using an ice bath. The resulting mixture was warmed to room temperature and stirred at reflux overnight. The reaction was quenched by the addition of methanol (40 mL). A portion of this solution was removed (50 mL) and partitioned between ethyl acetate and water. The organic layer was concentrated under reduced pressure. The residue was purified by MPLC on silica using gradient elution (0 to 10% methanol/DCM). The desired product, 2-amino-2-(4-chlorophenyl)ethanol (1.318 g, 11.88%), was thus isolated as a colourless solid.
Name
tert-butyl 1-(4-chlorophenyl)-2-hydroxyethylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5.82 g
Type
reactant
Reaction Step Three
Quantity
16.41 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
9
Citations
M Addie, P Ballard, D Buttar, C Crafter… - Journal of medicinal …, 2013 - ACS Publications
Wide-ranging exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt led to the discovery of clinical candidate AZD5363, which showed increased potency, …
Number of citations: 159 pubs.acs.org
H Song, Y Liu, L Xiong, Y Li, N Yang… - Journal of agricultural …, 2012 - ACS Publications
On the basis of commercial insecticides tebufenpyrad and tolfenpyrad, two series of novel pyrazole-5-carboxamides containing α-hydroxymethyl-N-benzyl or α-chloromethyl-N-benzyl …
Number of citations: 88 pubs.acs.org
HY Wang, K Huang, M De Jesús, S Espinosa… - Tetrahedron …, 2016 - Elsevier
A practical and convenient method for the efficient and regio- and stereoselective ring-opening of enantiopure monosubstituted epoxides by sodium azide under hydrolytic conditions is …
Number of citations: 20 www.sciencedirect.com
T Akbaş - 2022 - gcris.iyte.edu.tr
In this study it is aimed to synthesize potential novel MDM2 inhibitor which has 1,4-oxazepan-5-one skeleton. For this purpose (R)-(4-chlorophenyl)glycine was used as a starting …
Number of citations: 2 gcris.iyte.edu.tr
HY Wanga, K Huang - Tetrahedron. Asymmetry, 2016 - par.nsf.gov
A practical and convenient method for the efficient and regio- and stereoselective ring-opening of enantiopure monosubstituted epoxides by sodium azide under hydrolytic conditions is …
Number of citations: 0 par.nsf.gov
CN Slattery, S O'Keeffe, AR Maguire - Tetrahedron: Asymmetry, 2013 - Elsevier
The effect of the modification of bis(oxazoline) ligands on the outcome of copper-catalysed C–H insertion and aromatic addition reactions is described. In general, these reactions …
Number of citations: 12 www.sciencedirect.com
AZ Gonzalez, J Eksterowicz… - Journal of medicinal …, 2014 - ACS Publications
We previously reported the discovery of AMG 232, a highly potent and selective piperidinone inhibitor of the MDM2–p53 interaction. Our continued search for potent and diverse …
Number of citations: 93 pubs.acs.org
A Vakalopoulos, F Wunder, IV Hartung… - Journal of Medicinal …, 2023 - ACS Publications
Herein, we describe the identification, chemical optimization, and preclinical characterization of novel soluble guanylate cyclase (sGC) stimulators. Given the very broad therapeutic …
Number of citations: 2 pubs.acs.org
F Dilek - 2018 - search.proquest.com
Protein protein interactions are valuable targets to discover novel anticancer agents. One of these is the p53-MDM2 interaction. In one of these interaction MDM2 protein inhibits p53 …
Number of citations: 3 search.proquest.com

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